(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of (2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex halogenated aromatic amines. The parent compound, (2,4-dichloro-6-fluorophenyl)methanamine, possesses the molecular formula C₇H₆Cl₂FN with a molecular weight of 194.03 grams per mole. Upon formation of the hydrochloride salt, the molecular composition transforms to C₇H₇Cl₃FN with an increased molecular weight of 230.49 grams per mole, reflecting the addition of hydrogen chloride to the primary amine functionality.
The structural descriptor analysis reveals the systematic arrangement of substituents on the benzene ring. The chlorine atoms occupy the 2 and 4 positions relative to the methanamine group, while the fluorine atom is positioned at the 6 position. This specific substitution pattern creates a distinctive electronic environment characterized by the combined electron-withdrawing effects of three halogen atoms. The International Chemical Identifier key for the parent compound is QPZDTJTYUUNPBC-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and structural comparisons.
The chemical structure can be represented through multiple descriptive formats. The Simplified Molecular Input Line Entry System notation for the parent compound is C1=C(C=C(C(=C1F)CN)Cl)Cl, which systematically describes the connectivity pattern. For the hydrochloride salt, the addition of the chloride counterion is reflected in the modified notation C1=C(C=C(C(=C1CN)F)Cl)Cl.Cl, indicating the ionic association between the protonated amine and chloride anion.
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₆Cl₂FN | C₇H₇Cl₃FN |
| Molecular Weight | 194.03 g/mol | 230.49 g/mol |
| Halogen Count | 3 (2 Cl, 1 F) | 4 (3 Cl, 1 F) |
| Functional Groups | Primary amine, aromatic halides | Ammonium salt, aromatic halides |
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional molecular architecture of this compound exhibits characteristic features consistent with halogenated aromatic systems. Computational conformational analysis utilizing density functional theory methods reveals preferred orientations of the methanamine side chain relative to the aromatic plane. The presence of multiple halogen substituents introduces significant steric constraints that influence the rotational barriers around the benzylic carbon-carbon bond.
Crystallographic investigations of related halogenated benzylamine hydrochlorides demonstrate the profound influence of halogen substitution patterns on unit cell parameters and space group symmetries. The systematic analysis of halobenzene crystal structures reveals distinct geometric preferences based on halogen content, with edge-to-face and face-to-face aromatic interactions dominating the packing arrangements. For compounds containing three or more halogen substituents, face-to-face interactions become increasingly prevalent, reflecting the altered electron density distribution across the aromatic system.
The conformational flexibility of the methanamine substituent is constrained by intramolecular interactions between the amino group and the ortho-positioned chlorine atom. This spatial relationship creates a favorable geometry for potential intramolecular hydrogen bonding in the neutral form, which is disrupted upon protonation to form the hydrochloride salt. The resulting conformational changes affect the overall molecular geometry and influence intermolecular packing arrangements in the crystalline state.
Predicted collision cross-section values for various ionization states provide insights into the gas-phase behavior of the compound during mass spectrometric analysis. For the protonated molecular ion [M+H]⁺, the calculated collision cross-section is approximately 130.8 Ų, while the sodium adduct [M+Na]⁺ exhibits a larger cross-section of 144.8 Ų. These values reflect the influence of halogen substituents on molecular size and shape, with implications for analytical method development and structural characterization.
| Conformational Parameter | Value | Description |
|---|---|---|
| C-C-N Bond Angle | ~112° | Tetrahedral geometry at benzylic carbon |
| Aromatic Ring Planarity | <2° deviation | Minimal distortion from halogen substitution |
| Halogen-Ring Dihedral | 0° | Coplanar arrangement of substituents |
| Collision Cross-Section [M+H]⁺ | 130.8 Ų | Gas-phase molecular size indicator |
Comparative Analysis of Halogen Substituent Effects on Aromatic Ring Geometry
The electronic and steric effects of halogen substituents on aromatic ring geometry demonstrate significant systematic variations based on substitution patterns and halogen types. In this compound, the combination of chlorine and fluorine atoms creates a unique electronic environment that differs substantially from mono-halogenated or symmetrically substituted analogs. The electron-withdrawing nature of all three halogens contributes to increased aromatic electron deficiency, affecting both bond lengths and angles within the benzene ring.
Comparative structural analysis with related compounds reveals distinct geometric perturbations introduced by different halogen combinations. The compound 2,4-dichloro-6-methylaniline, which replaces the fluorine with a methyl group, exhibits different aromatic ring distortions due to the electron-donating nature of the methyl substituent. This comparison highlights the profound influence of substituent electronic properties on overall molecular geometry and reactivity patterns.
Fluorine substitution at the 6-position introduces unique geometric constraints due to its small atomic radius and high electronegativity. Unlike chlorine substituents, which primarily influence geometry through steric effects, fluorine atoms create significant electronic perturbations that affect aromatic bond lengths and electron density distribution. The C-F bond length is typically shorter than C-Cl bonds, leading to different steric profiles and intermolecular interaction capabilities.
The systematic progression of halogen effects is evident when comparing compounds with varying halogen content. Analysis of halobenzene crystal structures demonstrates that increasing halogen substitution correlates with distinct changes in aromatic ring geometry and intermolecular packing arrangements. The transition from edge-to-face to face-to-face aromatic interactions occurs progressively with increasing halogen content, reflecting the altered electronic properties of the aromatic system.
| Compound | Halogen Pattern | Ring Distortion | Electronic Effect |
|---|---|---|---|
| (2,4-Dichloro-6-fluorophenyl)methanamine | 2-Cl, 4-Cl, 6-F | Moderate | Strong electron-withdrawing |
| 2,4-Dichloro-6-methylaniline | 2-Cl, 4-Cl, 6-CH₃ | Minimal | Mixed electronic effects |
| 2,4-Dichloro-6-trifluoromethylaniline | 2-Cl, 4-Cl, 6-CF₃ | Significant | Very strong electron-withdrawing |
Hydrogen Bonding Patterns in Hydrochloride Salt Formation
The formation of hydrochloride salts from aromatic amines involves specific hydrogen bonding patterns that significantly influence solid-state properties and molecular recognition capabilities. In this compound, the protonated amino group serves as a hydrogen bond donor, while the chloride counterion functions as the primary acceptor. This ionic interaction represents the strongest intermolecular force within the crystal structure and determines the fundamental packing arrangement.
The strength and directionality of nitrogen-hydrogen to π interactions in aromatic amine systems have been extensively characterized through both experimental and computational methods. Research on similar systems demonstrates that nitrogen-hydrogen to π hydrogen bonds can achieve binding energies comparable to conventional hydrogen bonds, with dissociation energies reaching 25.2 kilojoules per mole. These interactions exhibit characteristic geometric preferences, with T-shaped arrangements being particularly favorable for optimal orbital overlap.
The presence of multiple halogen substituents on the aromatic ring significantly modifies the hydrogen bonding capabilities through electronic induction effects. The electron-withdrawing nature of chlorine and fluorine substituents reduces the electron density of the aromatic π system, potentially weakening nitrogen-hydrogen to π interactions while simultaneously enhancing the acidity of the ammonium group. This electronic modulation creates a complex interplay between competing hydrogen bonding modes that determines the overall crystal structure stability.
Secondary hydrogen bonding interactions involving the halogen substituents contribute additional structural stabilization through halogen bonding mechanisms. Fluorine atoms can participate in weak hydrogen bonding as acceptors, while chlorine substituents may engage in halogen-halogen interactions or halogen bonding with electron-rich regions of neighboring molecules. These secondary interactions create three-dimensional hydrogen bonding networks that enhance crystal stability and influence physical properties such as melting point and solubility.
| Interaction Type | Donor | Acceptor | Typical Strength |
|---|---|---|---|
| Primary ionic | N-H₃⁺ | Cl⁻ | 150-250 kJ/mol |
| N-H···π | N-H₃⁺ | Aromatic ring | 15-25 kJ/mol |
| C-H···F | Aromatic C-H | F substituent | 2-8 kJ/mol |
| Cl···Cl | Cl substituent | Cl substituent | 5-15 kJ/mol |
The geometric requirements for optimal hydrogen bonding in halogenated aromatic amine hydrochlorides necessitate specific angular relationships between donor and acceptor groups. The preferred nitrogen-hydrogen to chloride distances typically range from 3.0 to 3.5 Ångströms, with optimal N-H-Cl angles approaching linearity. Deviations from these ideal geometries result in weakened interactions and potential structural polymorphism, highlighting the critical importance of precise geometric control in crystal engineering applications.
Properties
IUPAC Name |
(2,4-dichloro-6-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNAHMZVBBIBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of dichlorine and fluorine substituents on a phenyl ring, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
- Cell Membrane Interaction : It disrupts cell membranes through hydrophobic interactions, leading to altered cellular permeability and potential cytotoxic effects .
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 20 µM .
| Microorganism | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | < 2 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
Cytotoxicity
The compound has shown varying levels of cytotoxicity across different cell lines. For example, it demonstrated an IC50 value of approximately 40 µM against HepG2 liver cancer cells, indicating moderate cytotoxicity .
Case Studies
- Antiviral Activity : In a study examining antiviral agents, this compound was found to inhibit the replication of respiratory syncytial virus (RSV) in vitro when used in combination with other agents.
- Cancer Research : A recent study highlighted its potential in breast cancer treatment by suppressing growth in MDA-MB-231 cells. The compound reduced cellular respiration and glycolytic capacity in a dose-dependent manner .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and metabolism by the liver. Its stability is influenced by storage conditions; optimal storage at 2-8°C is recommended to maintain efficacy.
Scientific Research Applications
Antimicrobial Properties
Several studies have demonstrated the antimicrobial activity of compounds related to (2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride. For instance, a derivative exhibited significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 5 μM. The structure-activity relationship (SAR) indicated that the chlorine substituent plays a crucial role in enhancing antibacterial properties .
Anticancer Activity
Research into the anticancer potential of this compound has shown promising results. In vitro studies revealed that derivatives of this compound displayed low cytotoxicity against various cancer cell lines, including leukemia and melanoma . A specific derivative demonstrated selective inhibition of cancer cell proliferation, indicating its potential as a lead compound for further development.
ACK1 Inhibition
This compound has also been investigated for its role as an ACK1 inhibitor. ACK1 is involved in various signaling pathways related to cancer progression. Compounds containing chlorinated aromatic groups have shown enhanced inhibitory activity against ACK1, suggesting that this compound could serve as a scaffold for developing novel ACK1 inhibitors .
Case Study 1: Antimicrobial Efficacy
A study conducted by Karthikeyan et al. synthesized several chlorinated compounds and evaluated their antimicrobial efficacy. Among these, one compound derived from this compound showed a zone of inhibition of 22 mm against Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .
Case Study 2: Anticancer Research
In another investigation, researchers explored the anticancer effects of derivatives based on this compound. The study found that certain derivatives inhibited cell growth in multiple cancer cell lines with varying degrees of effectiveness. This research underscores the importance of structural modifications in enhancing anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Methanamine Hydrochlorides
Structural and Functional Group Variations
The target compound’s halogen-rich substitution pattern contrasts with other methanamine hydrochlorides documented in the literature:
| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| (2,4-Dichloro-6-fluorophenyl)methanamine HCl | 2-Cl, 4-Cl, 6-F | C₇H₇Cl₃FN | 230.35 | High lipophilicity; potential CNS drug intermediate |
| 4-(Difluoromethoxy)phenylmethanamine HCl | 4-(OCHF₂), additional phenyl | C₁₄H₁₄ClF₂NO | 285.72 | Enhanced solubility in organic solvents |
| (4-Methoxyphenyl)(phenyl)methanamine HCl | 4-OCH₃, additional phenyl | C₁₄H₁₅NO·HCl | 249.74 | Slight solubility in chloroform/methanol; research chemical |
| Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl) | 3-OH, 4-OH (catechol structure) | C₈H₁₁NO₂·HCl | 189.64 | Water-soluble; neurotransmitter analog |
Key Observations :
Physicochemical Properties
Solubility and Stability:
- The target compound’s low polarity (due to halogens) likely limits solubility in polar solvents like water but improves stability in organic matrices. In contrast, dopamine HCl’s hydroxyl groups enable high water solubility, critical for intravenous administration .
- Compounds like (4-Methoxyphenyl)(phenyl)methanamine HCl exhibit moderate solubility in methanol and DMSO, suggesting halogen-free analogs may have broader solvent compatibility .
Molecular Weight and Drug-Likeness:
Toxicity and Regulatory Considerations
- Toxicology: Limited data exist for halogenated methanamine hydrochlorides.
Preparation Methods
Synthesis of 2,4-Dichloro-6-fluorobenzaldehyde
A crucial intermediate, 2,4-dichloro-6-fluorobenzaldehyde, is prepared through a Grignard reaction starting from 2,6-dichloro-4-fluoroiodobenzene, as detailed in a Chinese patent (CN108358766A):
Step 1: Preparation of Isopropylmagnesium Chloride
Magnesium chips react with 2-chloropropane in tetrahydrofuran (THF) at 30–40 °C under nitrogen, initiated by bromoethane, to form isopropylmagnesium chloride.Step 2: Grignard Reaction
2,6-dichloro-4-fluoroiodobenzene is dissolved in THF and cooled to -20 °C. The isopropylmagnesium chloride solution is added dropwise, maintaining -20 to -10 °C for 1 hour to form the Grignard reagent.Step 3: Formylation
N,N-Dimethylformamide is added dropwise at -20 to -10 °C, followed by stirring for 1 hour. The reaction mixture is acidified with 10% hydrochloric acid to pH 1–2, extracted, and the crude aldehyde is obtained with a yield of approximately 46%.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Mg chips, 2-chloropropane, THF, bromoethane | 30–40 | - | Formation of isopropylmagnesium chloride |
| 2 | 2,6-dichloro-4-fluoroiodobenzene, THF | -20 to -10 | - | Grignard reagent formation |
| 3 | N,N-Dimethylformamide, 10% HCl | -20 to -10 | 46 | Formylation to aldehyde |
This method provides a relatively high purity intermediate with stable process conditions and straightforward operations.
Synthesis of 2,4-Dichloro-6-fluorobenzoyl Chloride
Another important intermediate is 2,4-dichloro-6-fluorobenzoyl chloride, synthesized via a multi-step chlorination and hydrolysis process starting from 2-chloro-6-fluorotoluene (CN110937994A):
Step 1: Chlorination of 2-chloro-6-fluorotoluene
Chlorine gas is introduced at 80 ± 10 °C with a catalyst (0.09–0.11% by weight), converting over 99.5% of the starting material to 2,4-dichloro-6-fluorotoluene.Step 2: Photochlorination
The 2,4-dichloro-6-fluorotoluene undergoes side-chain photochlorination at 100–110 °C with chlorine gas and a catalyst to form 2,4-dichloro-6-fluorotrichlorotoluene.Step 3: Hydrolysis
The trichlorotoluene derivative is hydrolyzed by slow dropwise addition of water at 140 ± 10 °C in the presence of zinc chloride catalyst (0.5% by weight) over 10–12 hours.Step 4: Distillation
Reduced pressure distillation at 0.09 MPa and 150 °C yields 2,4-dichloro-6-fluorobenzoyl chloride with 99.84% purity and 98.07% yield.
| Step | Reagents/Conditions | Temperature (°C) | Catalyst (wt%) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorine gas, catalyst I | 80 ± 10 | 0.09–0.11 | >99.5% conv. | Chlorination of toluene |
| 2 | Chlorine gas, catalyst II, illumination | 100–110 | - | - | Photochlorination |
| 3 | Water (slow addition), ZnCl2 catalyst | 140 ± 10 | 0.48–0.52 | - | Hydrolysis |
| 4 | Reduced pressure distillation | 150 | - | 98.07 | Purification of benzoyl chloride |
This process is industrially viable, with minimal byproducts (mainly HCl absorbed and recycled) and high product purity.
Conversion to (2,4-Dichloro-6-fluorophenyl)methanamine Hydrochloride
The final step involves converting the aldehyde or benzoyl chloride intermediates to the target amine hydrochloride. While direct literature on this exact compound is limited, standard synthetic organic chemistry practices and related research provide a clear pathway:
Reductive Amination of 2,4-Dichloro-6-fluorobenzaldehyde
The aldehyde is reacted with ammonia or a primary amine source under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation. This yields (2,4-dichloro-6-fluorophenyl)methanamine.Formation of Hydrochloride Salt
The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, improving stability and crystallinity.
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | NH3 or amine, NaBH3CN or H2/Pd catalyst | Converts aldehyde to amine |
| Salt formation | HCl in ethanol or ether | Precipitates stable hydrochloride salt |
This approach is consistent with established amine synthesis techniques reported in medicinal chemistry literature.
Summary Table of Preparation Steps
Research Findings and Notes
The Grignard-based preparation of the aldehyde intermediate is advantageous due to readily available raw materials and stable reaction conditions, though the yield is moderate (~46%).
The chlorination and hydrolysis route to benzoyl chloride is industrially optimized, with rigorous control of temperature and catalyst loading to achieve high conversion and purity (>99.5% conversion, 98% yield).
Reductive amination is the preferred method for introducing the methanamine functionality, ensuring regioselectivity and minimizing side reactions.
The hydrochloride salt form enhances compound stability, ease of handling, and purification.
No significant byproducts other than hydrogen chloride (which is recycled) are reported, indicating an environmentally considerate process.
Q & A
Q. What are the optimal synthetic routes for (2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride, and what catalysts or reagents are critical for yield optimization?
Methodological Answer: The synthesis typically involves reductive amination of the corresponding aldehyde precursor (2,4-dichloro-6-fluorobenzaldehyde) using sodium cyanoborohydride or hydrogenation catalysts (e.g., palladium on carbon). Key steps include halogen retention under reducing conditions and HCl salt formation. For intermediates, protecting groups like tert-butoxycarbonyl (Boc) may prevent undesired side reactions during amine formation . Yield optimization requires strict control of pH (4–6) and temperature (20–25°C) to minimize dehalogenation.
Q. How can researchers analytically characterize this compound, and what spectral markers are definitive?
Methodological Answer: Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FTIR. In ¹H NMR, the benzylic methylene protons (CH₂NH₂) appear as a triplet at δ 3.5–3.7 ppm due to coupling with adjacent NH₂. The aromatic region (δ 6.8–7.4 ppm) shows splitting patterns consistent with 2,4,6-trisubstitution. HRMS should confirm the exact mass (calculated for C₇H₆Cl₂FN⁺: 226.9704) with <2 ppm error . Chloride counterion verification via ion chromatography or argentometric titration is critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles are mandatory. Work in a fume hood to avoid inhalation of fine particulates. Waste must be segregated into halogenated organic containers and processed by certified waste management services to prevent environmental release of Cl/F byproducts. Emergency protocols for skin contact include immediate rinsing with 0.1 M acetic acid to neutralize residual HCl .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
Methodological Answer: Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Common impurities include:
- Unreacted aldehyde precursor : Detected as a late-eluting peak (retention time >12 min).
- Dehalogenated byproducts : Identified by HRMS (e.g., loss of Cl leading to m/z 190.0231).
- Oxidative degradation products : Monitor for peaks at 210–220 nm indicating amine oxidation. Use ion-pairing agents (e.g., heptafluorobutyric acid) to enhance separation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
Methodological Answer: Contradictions often arise from tautomerism or solvent-dependent shifts. For example, NH₂ protons may appear broad or split in DMSO-d₆ due to hydrogen bonding. Use ¹H-¹⁵N HMBC to confirm amine connectivity. For ambiguous HRMS peaks, isotopic pattern analysis (Cl₂F contributes to M+2 and M+4 peaks at ~32% and 5% abundance, respectively) can distinguish structural isomers .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?
Methodological Answer: Design dose-response assays using recombinant enzymes (e.g., LOXL2, IC₅₀ determination via fluorogenic substrates like DQ collagen). Counter-screen against off-target amine oxidases (MAO-A/B, SSAO) at 10× IC₅₀ to assess selectivity. For cellular assays, pre-incubate compounds in buffer (pH 7.4, 37°C) to stabilize the hydrochloride salt. Data normalization to positive controls (e.g., β-aminopropionitrile for LOXL2) is critical .
Q. How can solubility limitations of this hydrochloride salt be overcome in formulation for in vivo studies?
Methodological Answer: Use co-solvents like PEG-400 (20–30% v/v) or cyclodextrins (e.g., sulfobutyl ether-β-CD) to enhance aqueous solubility. For IV administration, adjust pH to 3.5–4.0 with citrate buffer to prevent precipitation. Alternatively, convert to a mesylate or tosylate salt for improved pharmacokinetics .
Q. What are the key degradation pathways under accelerated stability conditions, and how can they be mitigated?
Methodological Answer: Degradation occurs via:
- Hydrolysis : Amine group oxidation to nitro or nitroso derivatives (detectable by LC-MS/MS).
- Photolysis : Store in amber vials under inert gas (N₂/Ar).
- Thermal decomposition : Above 80°C, HCl release leads to free amine volatilization. Use thermogravimetric analysis (TGA) to identify safe storage temperatures .
Q. What functionalization strategies enable selective modification of the aryl or amine groups for SAR studies?
Methodological Answer:
- Aryl modification : Suzuki-Miyaura coupling at the 4-Cl position using Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-fluorophenyl).
- Amine modification : Acylation with activated esters (e.g., NHS-biotin) in DMF at 0°C. Protect the amine with Boc before aryl functionalization to prevent cross-reactivity .
Q. How can reaction conditions be optimized to minimize polychlorinated byproducts during large-scale synthesis?
Methodological Answer: Use flow chemistry to control residence time and temperature precisely. Employ scavengers like QuadraPure™ resins to remove excess AlCl₃ or FeCl₃ catalysts. Monitor reaction progress in real-time via inline IR spectroscopy (C=O stretch at 1700 cm⁻¹ for aldehyde consumption). Post-synthesis, recrystallize from ethanol/water (7:3) to remove hydrophobic impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
